molecular formula C9H16O2 B1144374 Ethyl 3-methylhex-2-enoate CAS No. 15677-00-6

Ethyl 3-methylhex-2-enoate

Cat. No. B1144374
CAS RN: 15677-00-6
M. Wt: 156.22
InChI Key:
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Description

Synthesis Analysis

Ethyl 3-methylhex-2-enoate can be synthesized through various chemical reactions, including the reaction of lithium salt of ethyl cyanoacetate with specific fluorides or by coupling reactions involving α,β-unsaturated acetals and cyanoacetate, catalyzed by ruthenium complexes (Seino et al., 2017). The synthesis process often involves intricate mechanisms that ensure the formation of the desired product with specific configurations.

Molecular Structure Analysis

The molecular structure of ethyl 3-methylhex-2-enoate and related compounds has been elucidated through various spectroscopic and crystallographic techniques. For instance, X-ray crystallography has revealed the spatial arrangement of atoms within the molecule, highlighting features such as bond distances and angles critical to understanding its reactivity and interactions (Johnson et al., 2006).

Chemical Reactions and Properties

Ethyl 3-methylhex-2-enoate undergoes various chemical reactions that demonstrate its reactivity and functional utility in organic synthesis. For example, it can participate in oxonium-ene reactions to yield complex heterocyclic structures, illustrating its versatility as a synthetic building block (Saha et al., 2012).

Scientific Research Applications

  • Safety Assessment in Fragrance Ingredients : Ethyl (E)hex-3-enoate has been evaluated for various toxicological endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. The study concluded that it is not expected to be genotoxic and its exposure is below the Threshold of Toxicological Concern for a Cramer Class I material, suggesting its safety for use in fragrance ingredients (Api et al., 2020).

  • Crystal Packing Analysis : Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, related to ethyl 3-methylhex-2-enoate, have been studied for their unique crystal packing involving N⋯π and O⋯π interactions rather than direct hydrogen bonding (Zhang, Wu, & Zhang, 2011).

  • Synthesis of Tetrahydropyrans : Ethyl 3-methylhex-2-enoate has been used in the synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans, utilizing the (3,5)-oxonium-ene reaction (Saha, Bhunia, & Saikia, 2012).

  • Synthesis of Dihydropyrans : A method for synthesizing substituted dihydropyrans with excellent diastereoselectivity from the reaction of aldehydes or epoxides and ethyl 3-alkyl-3-hydroxy-5-methylhex-5-enoate was developed (Saha, Ghosh, Sultana, & Saikia, 2012).

  • Evaluation in Wine Sensory Characteristics : Ethyl 2-hydroxy-3-methylbutanoate, structurally related to ethyl 3-methylhex-2-enoate, was investigated for its chemical and sensory characteristics in wines, focusing on its role in aroma modulation (Gammacurta et al., 2018).

  • Synthesis and Structural Analysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, closely related to ethyl 3-methylhex-2-enoate, was synthesized and characterized, highlighting its application in chemical synthesis and structural analysis (Johnson et al., 2006).

  • Applications in Organic Synthesis : Various derivatives of ethyl 3-methylhex-2-enoate have been employed in organic synthesis, demonstrating their versatility in creating a range of organic compounds with potential pharmacological applications (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

properties

IUPAC Name

ethyl 3-methylhex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCPOYMRKNZICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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